Methyl 3-formamido-4-hydroxybenzoate
Overview
Description
Methyl 3-formamido-4-hydroxybenzoate is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 . It is also known by its IUPAC name, methyl 3-(formylamino)-4-hydroxybenzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO4/c1-14-9(13)6-2-3-8(12)7(4-6)10-5-11/h2-5,12H,1H3,(H,10,11) . This indicates the presence of a methyl group (CH3), a formamido group (NHCOH), and a hydroxy group (OH) on a benzoate backbone .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 195.17 . It is recommended to be stored at refrigerated temperatures .Mechanism of Action
Pharmacokinetics
The pharmacokinetic characteristics of Methyl 3-formamido-4-hydroxybenzoate include fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of the compound is reported to be 23% . This suggests that the compound is rapidly absorbed and cleared from the system, which could impact its bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
Methyl 3-formamido-4-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with antioxidative enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activities and thereby contributing to the mitigation of oxidative stress . Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses to oxidative damage.
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. In human neuroblastoma cells (SH-SY5Y), it has demonstrated neuroprotective effects against oxidative damage induced by t-butyl hydroperoxide . This compound influences cell function by reducing apoptosis rates and decreasing intracellular reactive oxygen species (ROS) levels. It also affects cell signaling pathways, such as the Akt pathway, and modulates the expression of genes related to apoptosis and oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to antioxidative enzymes, enhancing their activities and reducing oxidative stress. The compound also inhibits apoptosis by modulating the expression of proteins such as Bcl-2, Bax, and caspase 3 . Furthermore, it activates the Akt signaling pathway, which plays a crucial role in cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under refrigerated conditions, maintaining its purity and efficacy . Long-term studies have shown that it continues to exert neuroprotective effects and reduce oxidative stress in cells over extended periods. Its stability and degradation in different experimental conditions may vary, influencing its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance antioxidative enzyme activities and reduce oxidative stress without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including increased apoptosis and oxidative damage. It is crucial to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NAD-dependent dehydrogenases and decarboxylases, contributing to the metabolism of aromatic compounds . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within different cellular compartments can affect its accumulation and activity, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and influence its effects on cellular processes.
Properties
IUPAC Name |
methyl 3-formamido-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-2-3-8(12)7(4-6)10-5-11/h2-5,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSAUNCKNBPVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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